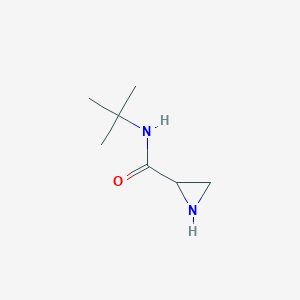
3-Methoxyindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyindolizine can be achieved through several methods, including cyclocondensation, cycloaddition, and radical cyclization. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst. This reaction proceeds through the formation of a pyridinium intermediate, followed by aldol condensation to yield the desired indolizine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyindolizine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced indolizine derivatives.
Substitution: Functionalized indolizine derivatives.
Scientific Research Applications
3-Methoxyindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of organic fluorescent molecules for material science applications
Mechanism of Action
The mechanism of action of 3-Methoxyindolizine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .
Comparison with Similar Compounds
Indolizine: The parent compound without the methoxy group.
2-Methoxyindolizine: A similar compound with the methoxy group at the second position.
3-Methylindolizine: A compound with a methyl group instead of a methoxy group at the third position.
Comparison: 3-Methoxyindolizine is unique due to the presence of the methoxy group at the third position, which can influence its chemical reactivity and biological activity. Compared to indolizine, the methoxy group can enhance its solubility and potential interactions with biological targets. The position of the methoxy group also differentiates it from 2-Methoxyindolizine, leading to distinct chemical and biological properties .
Properties
CAS No. |
195615-16-8 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-6-5-8-4-2-3-7-10(8)9/h2-7H,1H3 |
InChI Key |
BCAWEFMZGQSYOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2N1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)



![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)



![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)


